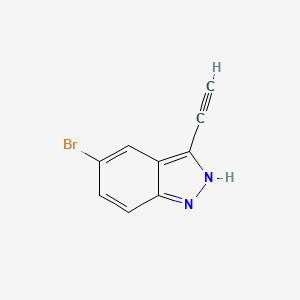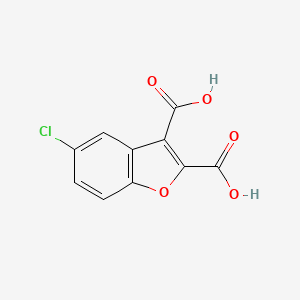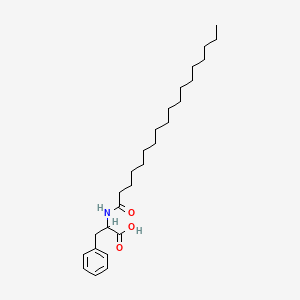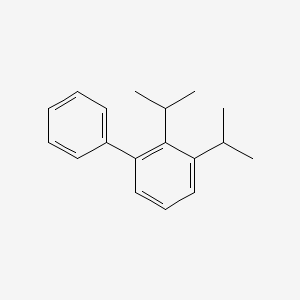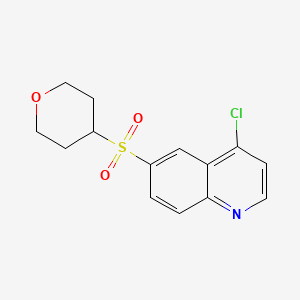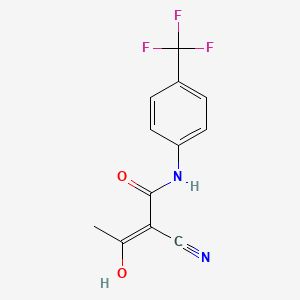
(E)-2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A77 1726-d4, also known as 2-cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, is a deuterated form of teriflunomide. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. It is a metabolite of leflunomide, a drug used to treat rheumatoid arthritis and other autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A77 1726-d4 involves the deuteration of teriflunomideThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of A77 1726-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped to handle deuterated chemicals and ensure the safety and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
A77 1726-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert A77 1726-d4 into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Scientific Research Applications
A77 1726-d4 has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of A77 1726-d4 is similar to that of teriflunomide. It primarily inhibits dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of rapidly dividing cells, such as activated lymphocytes. Additionally, A77 1726-d4 has been shown to modulate immune responses by affecting various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) activation .
Comparison with Similar Compounds
Similar Compounds
Teriflunomide: The non-deuterated form of A77 1726-d4, used as an immunomodulatory drug for the treatment of multiple sclerosis.
Leflunomide: The prodrug of teriflunomide, used to treat rheumatoid arthritis.
Uniqueness
A77 1726-d4 is unique due to its deuterated nature, which provides several advantages in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of mass spectrometric measurements, making it a valuable tool in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C12H9F3N2O2 |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
(E)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7+ |
InChI Key |
UTNUDOFZCWSZMS-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


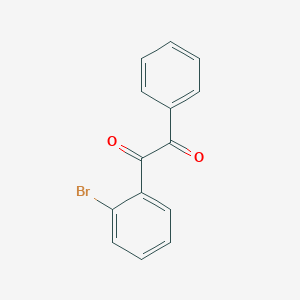

![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)
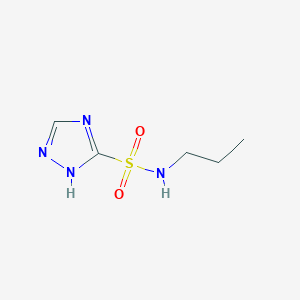
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
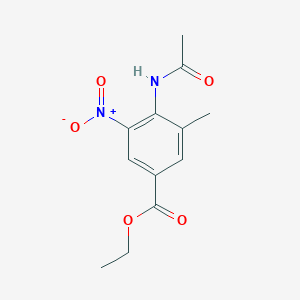
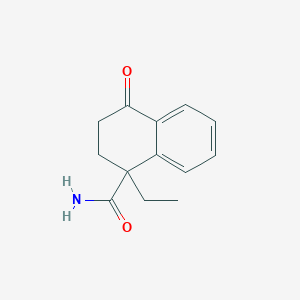
![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)
